molecular formula C11H16O3 B12048679 Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate

Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B12048679
M. Wt: 196.24 g/mol
InChI Key: RVNZADBGUKKLTO-UHFFFAOYSA-N
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Description

Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol It is a bicyclic compound featuring a 2-oxobicyclo[221]heptane core structure, which is often referred to as a norbornane derivative

Preparation Methods

The synthesis of Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and efficiency.

Mechanism of Action

The mechanism of action of Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity through reversible binding. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Methyl 7,7-dimethyl-2-oxobicyclo[22

Properties

IUPAC Name

methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-10(2)7-4-5-11(10,8(12)6-7)9(13)14-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNZADBGUKKLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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